![molecular formula C8H9BrF2N2O2 B1385242 Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-YL]acetate CAS No. 681015-28-1](/img/structure/B1385242.png)
Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-YL]acetate
Übersicht
Beschreibung
Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate is a chemical compound with the molecular formula C8H9BrF2N2O2 and a molecular weight of 283.07 .
Molecular Structure Analysis
The molecular structure of Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate consists of an ethyl group attached to an acetate group, which is further connected to a 1H-pyrazol ring. The pyrazol ring is substituted with a bromo group at the 4th position and a difluoromethyl group at the 3rd position .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Study Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate and its derivatives have been synthesized and studied for their pharmacological properties. Some compounds in this class demonstrated significant anti-inflammatory activity, with a low ulcerogenic index, suggesting potential therapeutic applications (Maggio et al., 2001).
Antimicrobial Activity Derivatives of Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate have shown promising antimicrobial properties. These compounds have been evaluated against common pathogenic bacteria, including Gram-positive and Gram-negative strains, showing potential as antibacterial agents (Asif et al., 2021).
Chemical Synthesis and Characterization This compound and its derivatives have been extensively studied in chemical synthesis. Their structures have been characterized using various spectroscopic methods, highlighting their potential utility in developing new chemical entities (Sunyoung Choi & Sung‐Gon Kim, 2017).
Heterocyclic Synthesis Applications Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate is used in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These derivatives have varied applications in medicinal chemistry and synthetic organic chemistry (Mohareb et al., 2004).
Insecticide Intermediate One of the significant applications of this compound is as an intermediate in the synthesis of new insecticides, like chlorantraniliprole. This showcases its importance in agricultural chemistry and pest control (Lan Zhi-li, 2007).
Pharmacological Applications Further research on derivatives of Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate has shown their potential in analgesic and anti-inflammatory activities. These derivatives were found to be more effective than traditional drugs like acetylsalicylic acid in certain tests (Daidone et al., 1994).
Antitumor Activities Some derivatives of Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate have been investigated for their antitumor activities, showing promising results against various cancer cell lines. This highlights their potential in cancer research and treatment (Mohareb & Gamaan, 2018).
Antioxidant Properties Research on ethyl derivatives of pyrazole has revealed antioxidant properties, further broadening the scope of applications for these compounds in pharmaceutical and nutraceutical industries (Naveen et al., 2021).
Antiinflammatory Activity The anti-inflammatory activity of imidazo[1,2-a]pyrazine derivatives, synthesized from ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate, has been studied. These compounds show potential as anti-inflammatory drugs (Abignente et al., 1992).
Regioselective Synthesis Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate has been used in regioselective synthesis of various pyrazole derivatives, showcasing its utility in fine-tuning chemical reactions for specific outcomes (Prabakaran et al., 2012).
Eigenschaften
IUPAC Name |
ethyl 2-[4-bromo-3-(difluoromethyl)pyrazol-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrF2N2O2/c1-2-15-6(14)4-13-3-5(9)7(12-13)8(10)11/h3,8H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXHSCOGIAKHQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=N1)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-YL]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



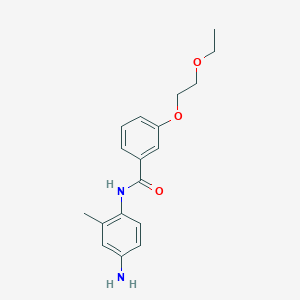
![Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385161.png)
![Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate](/img/structure/B1385163.png)
![N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine](/img/structure/B1385166.png)

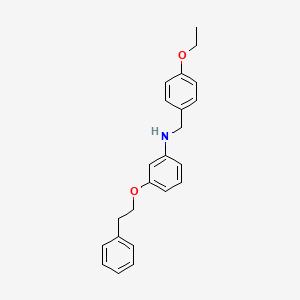
![3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline](/img/structure/B1385171.png)
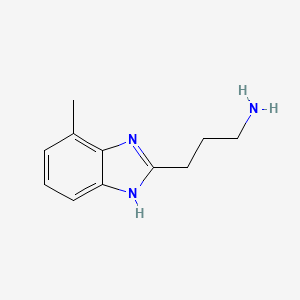
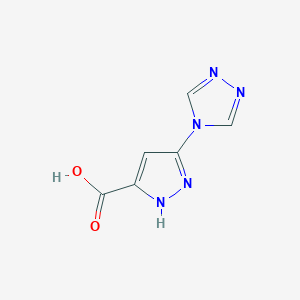
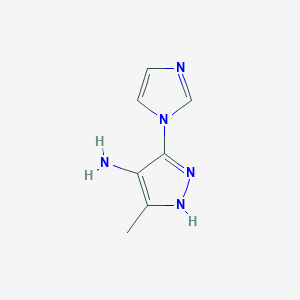

![2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline](/img/structure/B1385179.png)
![N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385180.png)
